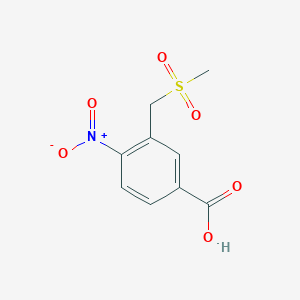
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a nitro group at the 4-position and a methylsulfonylmethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the methylsulfonylmethyl group. One common synthetic route is as follows:
Nitration: The benzoic acid derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Sulfonylation: The nitrated product is then reacted with a methylsulfonylmethyl reagent under basic conditions to introduce the methylsulfonylmethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methylsulfonylmethyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products
Reduction: 3-((Methylsulfonyl)methyl)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 3-((Methylsulfonyl)methyl)-4-nitrobenzenesulfonic acid.
Aplicaciones Científicas De Investigación
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylsulfonylmethyl group can also modulate the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.
3-Methylsulfonylbenzoic acid: Lacks the nitro group, affecting its biological activity and reactivity.
3-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, altering its solubility and reactivity.
Uniqueness
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H9NO6S |
|---|---|
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
3-(methylsulfonylmethyl)-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO6S/c1-17(15,16)5-7-4-6(9(11)12)2-3-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
TUYVDFWOWSMHKG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
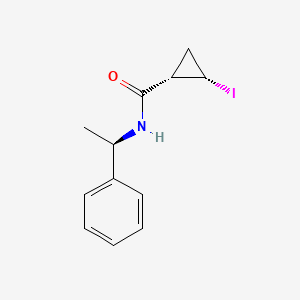

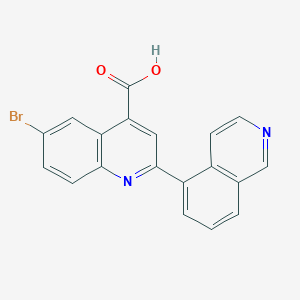
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)

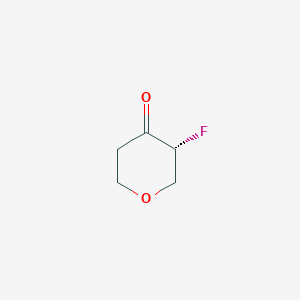
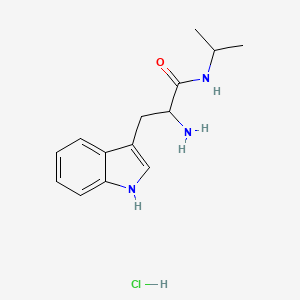

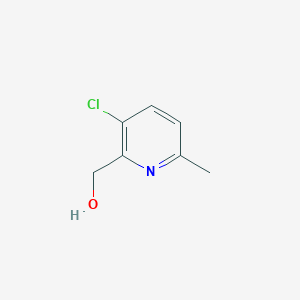

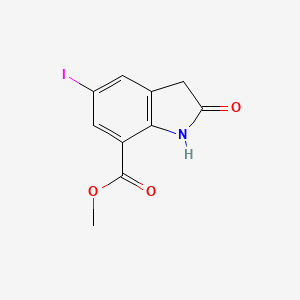
![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
